1-((5-ethylthiophen-2-yl)sulfonyl)-4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane
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Description
1-((5-ethylthiophen-2-yl)sulfonyl)-4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane is a useful research compound. Its molecular formula is C15H22N4O4S3 and its molecular weight is 418.55. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Nitrogen Heterocycles
Research into the synthesis of heterocycles using compounds with thiophene and pyrazole structures has shown diverse and intriguing outcomes. For instance, studies have demonstrated that sulfides and sulfones derived from thiophenes can react with diazomethane to yield pyrazolines and isoxazolines. This dichotomic behavior highlights the potential of these compounds in synthesizing various nitrogen heterocycles, which are crucial in pharmaceuticals and agrochemicals (Bianchi et al., 2007).
Catalytic and Multicomponent Reactions
The development of catalytic and multicomponent reactions using these compounds has opened new avenues for efficient and versatile chemical synthesis. For example, the rhodium-catalyzed reaction between pyridines and 1-sulfonyl-1,2,3-triazoles has been used to prepare air-stable azomethine ylides, leading to the first example of catalytic multicomponent [5 + 2] cycloaddition reactions. This process results in the formation of biologically active 1,4-diazepine compounds, underscoring the significance of these chemical structures in facilitating novel synthesis pathways (Lee et al., 2014).
Reactivity and Transformation Studies
Investigations into the reactivity of compounds similar to the one have revealed valuable insights into their potential transformations. For instance, the cycloaddition of diazomethane to α,β-unsaturated sulfones has been described, leading to the formation of pyrazolines and pyrazoles under different conditions. These studies not only shed light on the reactivity of these compounds but also provide a foundation for developing new synthetic strategies and materials (Helder et al., 1973).
Synthesis of Poly-Substituted Derivatives
The synthesis of poly-substituted pyrazolyl-1,2-diazepine derivatives through a one-pot pseudo-seven-component condensation reaction represents a green and high-yielding preparation method. This synthesis demonstrates the utility of these compounds in creating biologically important molecules, offering advantages such as high functional group tolerance and simplicity in operation. Such advancements highlight the role of these chemical structures in developing new therapeutic agents (Mojikhalifeh & Hasaninejad, 2018).
Properties
IUPAC Name |
1-(5-ethylthiophen-2-yl)sulfonyl-4-(1-methylpyrazol-4-yl)sulfonyl-1,4-diazepane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O4S3/c1-3-13-5-6-15(24-13)26(22,23)19-8-4-7-18(9-10-19)25(20,21)14-11-16-17(2)12-14/h5-6,11-12H,3-4,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMSMZOIGEYQVAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3=CN(N=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.